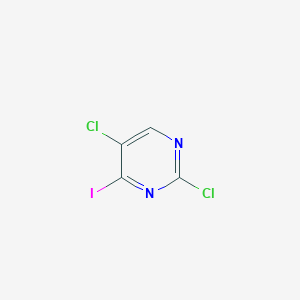
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride (4-(2H-1,2,3-triazol-4-yl)aniline HCl) is a synthetic compound that has been used in scientific research and laboratory experiments for many years. It is a derivative of aniline and can be used as a reagent for various organic reactions. It is also known as 4-(2H-1,2,3-triazol-4-yl)aniline hydrochloride, 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride, 4-(2H-1,2,3-triazol-4-yl)aniline dichloride, and 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride monohydrate.
科学的研究の応用
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as quinolines, indoles, and pyrroles. It has also been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and triazoles. In addition, it has been used as a reagent in the synthesis of peptides and proteins.
作用機序
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride acts as a proton donor, donating a proton to the substrate. This protonation of the substrate is necessary for the formation of the desired product. The protonation of the substrate is facilitated by the presence of the hydrochloric acid, which acts as a catalyst in the reaction.
Biochemical and Physiological Effects
The effects of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride on biochemical and physiological processes have not been extensively studied. However, it is known that the compound is not toxic and has no adverse effects on humans or animals.
実験室実験の利点と制限
The main advantage of using 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride in laboratory experiments is its low cost and availability. It is also easy to use and can be stored for long periods of time without degradation. The main limitation of using this compound is its tendency to react with other compounds in solution, which may lead to unwanted side reactions.
将来の方向性
In order to further explore the potential applications of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride, future studies should focus on its use in the synthesis of other organic compounds, as well as its use in the synthesis of peptides and proteins. In addition, further studies should be conducted to determine the effects of the compound on biochemical and physiological processes. Finally, further research should be conducted to determine the potential advantages and limitations of using 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride in laboratory experiments.
合成法
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can be synthesized by the reaction of 4-(2H-1,2,3-triazol-4-yl)aniline with hydrochloric acid. The reaction is carried out at room temperature in an aqueous solution. The reaction proceeds through the formation of an intermediate, 4-(2H-1,2,3-triazol-4-yl)aniline hydrochloride, which is then converted to the final product, 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride, by the addition of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride involves the reaction of 4-nitroaniline with sodium azide to form 4-nitrophenyl azide, which is then reduced to 4-aminophenyl azide. The 4-aminophenyl azide is then reacted with propargyl alcohol in the presence of copper (I) chloride to form 4-(prop-2-yn-1-yloxy)aniline. This compound is then reacted with sodium azide and copper (II) sulfate to form 4-(1,2,3-triazol-4-yl)aniline, which is finally converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-nitroaniline", "sodium azide", "copper (I) chloride", "propargyl alcohol", "copper (II) sulfate", "hydrochloric acid" ], "Reaction": [ "4-nitroaniline is reacted with sodium azide in DMF to form 4-nitrophenyl azide.", "4-nitrophenyl azide is reduced to 4-aminophenyl azide using palladium on carbon and hydrogen gas.", "4-aminophenyl azide is reacted with propargyl alcohol and copper (I) chloride in DMF to form 4-(prop-2-yn-1-yloxy)aniline.", "4-(prop-2-yn-1-yloxy)aniline is reacted with sodium azide and copper (II) sulfate in water to form 4-(1,2,3-triazol-4-yl)aniline.", "4-(1,2,3-triazol-4-yl)aniline is reacted with hydrochloric acid to form 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride." ] } | |
CAS番号 |
2703781-31-9 |
製品名 |
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride |
分子式 |
C8H10Cl2N4 |
分子量 |
233.1 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



